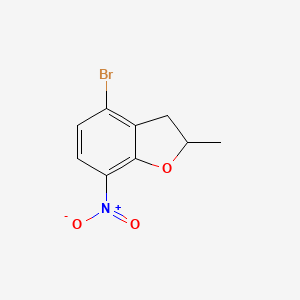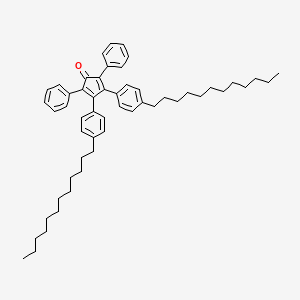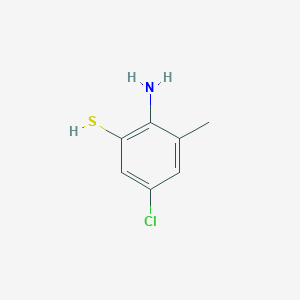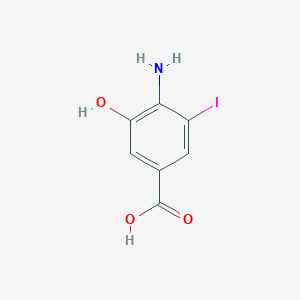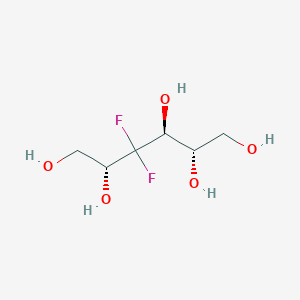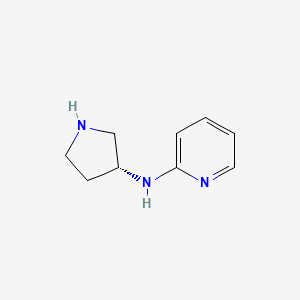
(R)-N-(pyrrolidin-3-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(pyrrolidin-3-yl)pyridin-2-amine is a chiral compound that features a pyrrolidine ring attached to a pyridine ring via an amine linkage. This compound is of interest in various fields of research due to its potential biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(pyrrolidin-3-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and pyrrolidine derivatives.
Formation of Amine Linkage: The pyrrolidine derivative is reacted with a suitable pyridine derivative under conditions that promote the formation of an amine bond. This can be achieved using reagents like reducing agents or catalysts.
Chiral Resolution: The resulting mixture may contain both ® and (S) enantiomers, which can be separated using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-N-(pyrrolidin-3-yl)pyridin-2-amine would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors, automated synthesis, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any oxidized forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(pyrrolidin-3-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its chiral nature makes it particularly interesting for studying stereoselective biological processes.
Medicine
In medicinal chemistry, ®-N-(pyrrolidin-3-yl)pyridin-2-amine could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-N-(pyrrolidin-3-yl)pyridin-2-amine would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(pyrrolidin-3-yl)pyridin-2-amine: The enantiomer of the compound, which may have different biological activity.
N-(pyrrolidin-3-yl)pyridin-2-amine: The racemic mixture containing both ® and (S) enantiomers.
N-(pyrrolidin-3-yl)pyridine: A similar compound lacking the amine linkage.
Uniqueness
®-N-(pyrrolidin-3-yl)pyridin-2-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for studying stereoselective effects in various applications.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine |
InChI |
InChI=1S/C9H13N3/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
HEMVTRSSBJCRGX-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1NC2=CC=CC=N2 |
Canonical SMILES |
C1CNCC1NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-(tert-Butyl)phenyl)benzofuro[3,2-c]pyridine](/img/structure/B12844964.png)
![N-[[(2E,4E)-1-(4-Chlorophenyl)-5-phenyl-2,4-pentadien-1-yl]imino]-4-methylbenzenesulfinamide](/img/structure/B12844971.png)
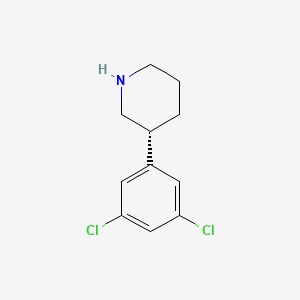
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
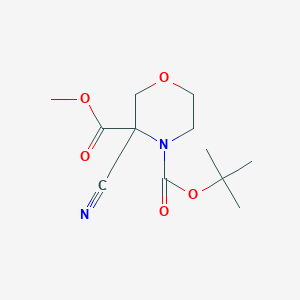
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)

